4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic compound that features multiple functional groups, including a pyrrolidine ring, an oxadiazole ring, and a benzonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile likely involves multiple steps, including the formation of the pyrrolidine and oxadiazole rings, followed by their coupling with the benzonitrile group. Typical reaction conditions might include:
Formation of the pyrrolidine ring: This could involve a cyclization reaction using appropriate starting materials under acidic or basic conditions.
Formation of the oxadiazole ring: This might be achieved through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling reactions: The final coupling of the pyrrolidine and oxadiazole rings with the benzonitrile group could be facilitated by various coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.
Reduction: Reduction reactions could target the oxo group in the pyrrolidine ring.
Substitution: The benzonitrile group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, depending on their biological activity and pharmacokinetic properties.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(5-Oxo-1-(phenylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- 4-(3-(5-Oxo-1-(methyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Uniqueness
The uniqueness of 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile lies in the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds with different substituents.
Biological Activity
The compound 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic molecule featuring multiple functional groups, including a pyrrolidine ring, an oxadiazole ring, and a benzonitrile moiety. These characteristics suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and related research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Pyrrolidine Ring : Known for its role in various biological activities.
- Oxadiazole Ring : Often associated with antimicrobial and anticancer properties.
- Benzonitrile Moiety : Contributes to the lipophilicity and potential receptor binding.
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various bacteria and fungi. The specific biological activity of this compound has not been extensively documented; however, similar compounds have demonstrated significant efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The structural components of the compound suggest potential anticancer activity. Compounds containing both pyrrolidine and oxadiazole moieties have been investigated for their ability to induce apoptosis in cancer cells. For example, certain derivatives have shown enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Pyrrolidine Ring : Typically achieved through cyclization reactions using appropriate starting materials under acidic or basic conditions.
- Oxadiazole Formation : This may involve cyclization reactions with hydrazides and carboxylic acids or their derivatives.
- Coupling Reactions : The final step involves coupling the pyrrolidine and oxadiazole rings with the benzonitrile group using various coupling reagents .
Study 1: Antimicrobial Evaluation
A study evaluated a series of oxadiazole derivatives for their antimicrobial activity against a range of pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against Candida species .
Study 2: Cytotoxicity Assessment
In another investigation focused on anticancer properties, derivatives containing the pyrrolidine structure were tested for cytotoxic effects on human cancer cell lines. The results showed that these compounds could induce apoptosis more effectively than standard treatments like bleomycin .
Comparative Analysis
Compound Name | Activity Type | Efficacy |
---|---|---|
4-(3-(5-Oxo... | Antimicrobial | Moderate |
4-(3-(5-Oxo... | Anticancer | High |
Properties
IUPAC Name |
4-[3-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-9-12-3-5-13(6-4-12)18-20-17(21-24-18)14-8-16(23)22(10-14)11-15-2-1-7-25-15/h1-7,14H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDRHEWAIMRZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.